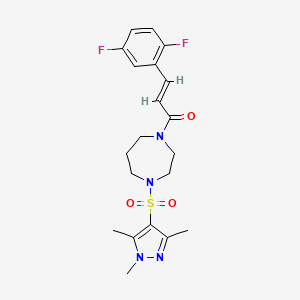

(E)-3-(2,5-difluorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one

Description

The compound “(E)-3-(2,5-difluorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one” is a structurally complex molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked 1,3,5-trimethylpyrazole group and an (E)-configured enone system conjugated to a 2,5-difluorophenyl substituent.

Properties

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O3S/c1-14-20(15(2)24(3)23-14)30(28,29)26-10-4-9-25(11-12-26)19(27)8-5-16-13-17(21)6-7-18(16)22/h5-8,13H,4,9-12H2,1-3H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPODGORDABKISM-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(2,5-difluorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a difluorophenyl group, a diazepane moiety, and a pyrazole sulfonamide. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were recorded as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.48 |

| HCT-116 | 0.78 |

| A549 (lung) | 1.54 |

These values indicate that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that the compound triggers cell cycle arrest at the G1 phase and increases caspase 3/7 activity, leading to apoptotic cell death. Western blot analyses showed enhanced p53 expression levels, which is critical for apoptosis regulation .

Structure-Activity Relationship (SAR)

The SAR studies indicated that the electron-withdrawing groups (EWGs), such as the difluorophenyl group in this compound, significantly enhance biological activity. Conversely, modifications that introduce electron-donating groups tend to reduce potency. This relationship emphasizes the importance of electronic properties in drug design .

Case Study 1: MCF-7 Cell Line

In a detailed study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.

Case Study 2: HCT-116 Cell Line

Similar experiments conducted on HCT-116 cells demonstrated that the compound effectively inhibited cell growth and induced apoptosis. The observed effects were attributed to enhanced oxidative stress within the cells, leading to apoptotic signaling pathways activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with heterocyclic derivatives reported in recent synthesis studies. For example:

Coumarin-Benzodiazepine Hybrids : Compounds such as 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) and its oxazepin analog (4h) feature benzodiazepine cores fused with coumarin and tetrazole groups. Unlike the target compound, these analogs lack fluorinated aryl systems and sulfonyl linkages but emphasize coumarin’s role in fluorescence and bioactivity.

For instance, critical micelle concentration (CMC) determination via spectrofluorometry (8.3–3.7 mM) and tensiometry (8.0–3.6 mM) highlights the importance of fluorometric techniques in characterizing surfactants, which could inform solubility studies for the target compound’s sulfonyl-diazepane moiety.

Key Structural Differences and Implications

Hypothetical Pharmacokinetic Comparison

- Solubility: The sulfonyl group and fluorinated aryl system in the target compound may reduce aqueous solubility compared to non-fluorinated analogs like 4g/4h but improve membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-3-(2,5-difluorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the 1,4-diazepane core via sulfonylation using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling of the 2,5-difluorophenyl-enone moiety requires a nucleophilic substitution or Michael addition, optimized under anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are critical for isolating the stereochemically pure (E)-isomer .

Q. How can the stereochemical configuration of the (E)-isomer be confirmed experimentally?

- Methodology :

- X-ray crystallography : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters include anisotropic displacement parameters and hydrogen atom placement to resolve the (E)-configuration unambiguously .

- NMR spectroscopy : - and -NMR can corroborate the (E)-configuration via coupling constants (e.g., > 12 Hz for trans-alkene protons) and fluorine chemical shift anisotropy .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step of the 1,4-diazepane core?

- Methodology :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables such as reaction temperature (40–80°C), solvent polarity (dichloromethane vs. acetonitrile), and stoichiometry of sulfonyl chloride. Flow chemistry setups (e.g., microreactors) can enhance mixing and heat transfer, reducing side reactions like sulfonate ester formation .

- In-line monitoring : Use FTIR or Raman spectroscopy to track sulfonylation progress and terminate the reaction at maximum conversion .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (ESP) and frontier molecular orbitals (FMOs) to identify reactive sites for hydrogen bonding or π-π stacking interactions .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., EGFR or CDK2). Validate predictions with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. antiproliferative effects) be resolved?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the difluorophenyl or pyrazole-sulfonyl groups. Test in parallel against inflammatory (COX-2 inhibition) and cancer (MTT assay on HeLa cells) targets to isolate structural determinants of selectivity .

- Crystallographic analysis : Compare ligand-bound crystal structures of off-target proteins (e.g., COX-2) to identify steric clashes or unfavorable interactions that explain divergent bioactivity .

Analytical and Structural Challenges

Q. What are the limitations of SHELX-based refinement for resolving disorder in the 1,4-diazepane ring?

- Methodology :

- Disorder modeling : Use PART instructions in SHELXL to refine split positions for disordered atoms, applying geometric restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. High-resolution data (<1.0 Å) are critical for resolving subtle conformational flexibility .

- Complementary techniques : Pair SC-XRD with solid-state NMR ( CP/MAS) to validate dynamic disorder in the diazepane ring under ambient conditions .

Q. How can fluorescence properties be engineered into analogs of this compound?

- Methodology :

- Heteroatom functionalization : Introduce electron-donating groups (e.g., -NH, -OCH) to the pyrazole or diazepane rings to redshift absorption/emission wavelengths. DFT calculations (TD-DFT) predict excited-state behavior, guiding synthetic prioritization .

- Aggregation-induced emission (AIE) : Modify solubility via alkyl chain substitution to enhance fluorescence in aggregated states, useful for cellular imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.